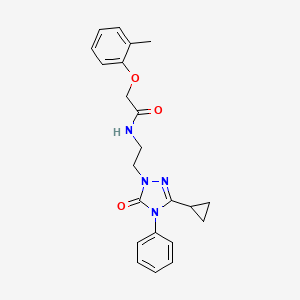
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is an organic compound featuring a complex structure with multiple functional groups. Its intricate formation suggests a high degree of chemical specificity, making it potentially useful in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
Creating N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide involves several steps:
Formation of 3,4-dihydroisoquinoline: : This intermediate can be synthesized through the reduction of isoquinoline derivatives.
Synthesis of 3-fluoro-4-methoxybenzenesulfonyl chloride: : This reagent is prepared via sulfonation reactions.
Coupling Reaction: : Combining these intermediates under specific reaction conditions, typically using a strong base like sodium hydride, yields the final compound.
Industrial Production Methods
Scaling up for industrial production necessitates optimizing each reaction step for yield and purity:
Optimization of Catalyst Use: : Adjusting catalyst concentration and reaction time.
Process Control: : Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: : Employing advanced chromatographic techniques to ensure product purity.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound’s benzenesulfonamide group can undergo oxidative degradation under harsh conditions.
Reduction: : The nitro groups present can be reduced to amines using agents like hydrogen in the presence of palladium on carbon.
Substitution: : Electrophilic aromatic substitution reactions are common due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.
Reducing Agents: : Hydrogen with palladium catalysts for reduction reactions.
Substitution Reactions: : Lewis acids like aluminum chloride for facilitating substitutions.
Major Products Formed
The reactions produce various intermediates and side-products, depending on conditions, which must be meticulously purified to obtain the desired compound.
科学研究应用
Chemistry
The compound serves as a significant intermediate for synthesizing complex molecules in organic chemistry.
Biology
Its structure suggests potential as a molecular probe in biological systems, helping to study enzyme interactions.
Medicine
It might exhibit therapeutic properties, particularly in targeting specific molecular pathways in disease models.
Industry
Used in material science for developing new polymers and advanced materials with specific properties.
作用机制
Molecular Targets
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide interacts with specific molecular targets such as proteins and enzymes.
Pathways Involved
It modulates biochemical pathways by binding to active sites, potentially inhibiting or activating molecular functions based on its chemical structure.
相似化合物的比较
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-methoxybenzenesulfonamide
N-(2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
Highlighting Uniqueness
This compound's unique combination of the 3,4-dihydroisoquinoline and thiophene rings with the sulfonamide group provides specific interactions and reactivity not commonly found in other similar compounds.
There you go! How does that all sound?
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S2/c1-28-22-7-6-19(12-20(22)23)30(26,27)24-13-21(18-9-11-29-15-18)25-10-8-16-4-2-3-5-17(16)14-25/h2-7,9,11-12,15,21,24H,8,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHLYGQBHAAIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2446985.png)
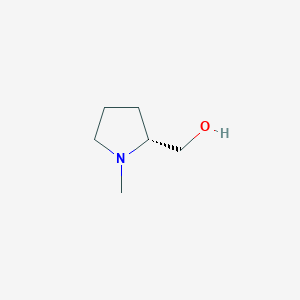
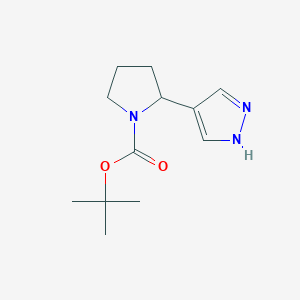
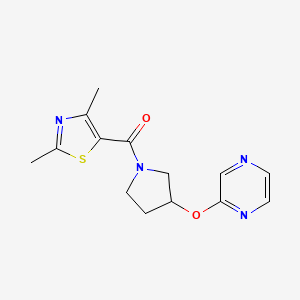
![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2446993.png)

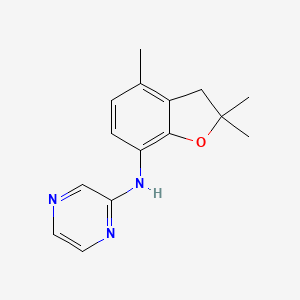
![2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2446996.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2446997.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446998.png)

![1-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2447001.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline](/img/structure/B2447002.png)
